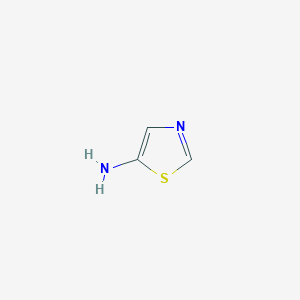

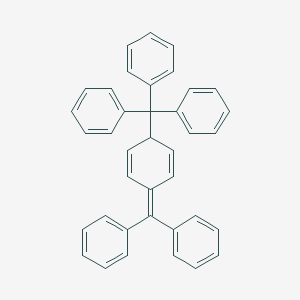

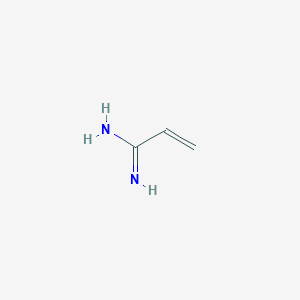

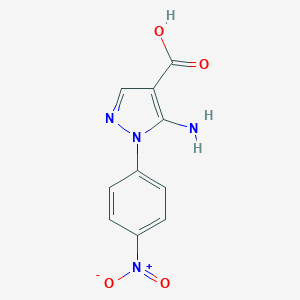

![molecular formula C18H14ClN3O2 B099149 N-(5-iminobenzo[a]phénoxazin-9-yl)acétamide ; chlorhydrate CAS No. 15391-59-0](/img/structure/B99149.png)

N-(5-iminobenzo[a]phénoxazin-9-yl)acétamide ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a common theme in the provided papers. For instance, the first paper describes the synthesis of new AB-type monomers for polybenzimidazoles using a nucleophilic aromatic substitution (S N Ar) reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . This method could potentially be adapted for the synthesis of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using various spectroscopic techniques. The second paper provides an example of how the structure of a synthesized benzoxazole derivative was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, and mass spectrometry . These techniques could be applied to determine the molecular structure of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be inferred from the types of reactions they undergo. The third paper discusses the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involves a sequence of reactions including the use of chloroacetylchloride and hydrazine hydrate . This suggests that similar reactive intermediates or functional groups might be involved in the chemical reactions of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its practical applications. While the papers do not directly discuss the properties of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride, they do provide information on the properties of similar heterocyclic compounds. For example, the antibacterial activity of the synthesized compounds in the third paper indicates that such heterocycles can have significant biological activity . This could suggest potential pharmacological applications for N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride.

Applications De Recherche Scientifique

Agents antifongiques

Ce composé a été trouvé pour avoir une activité antifongique significative . Il a été testé contre Saccharomyces cerevisiae PYCC 4072 en utilisant la méthode de microdilution décrite pour les tests de sensibilité antifongique chez les levures . Le composé avec un groupe amino en position 5 et un groupe aminopropyle en position 9 s'est avéré être le plus actif .

Sondes fluorescentes

“N-(5-iminobenzo[a]phénoxazin-9-yl)acétamide ; chlorhydrate” a le potentiel d'être une sonde fluorescente . Il a été évalué par microscopie de fluorescence, en utilisant S. cerevisiae comme système modèle de cellules eucaryotes . Il a été constaté que les chlorures de benzo[a]phénoxazinium colorent les cellules avec une accumulation préférentielle qui semble apparaître au niveau de la membrane vacuolaire et/ou de la membrane périnucléaire du réticulum endoplasmique

Mécanisme D'action

Target of Action

The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .

Mode of Action

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .

Pharmacokinetics

The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .

Action Environment

The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .

Propriétés

IUPAC Name |

N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9H,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSGZIFDXNEUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908909 |

Source

|

| Record name | N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10430-46-3 |

Source

|

| Record name | Benzo[a]phenoxazin-7-ium, 9-(acetylamino)-5-amino-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10430-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

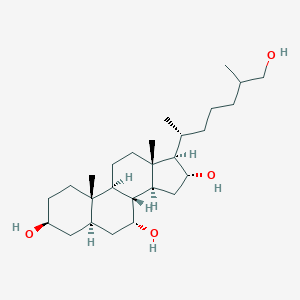

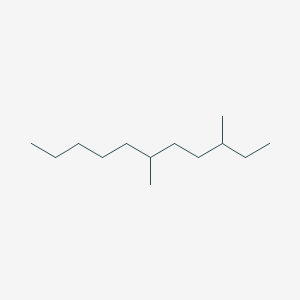

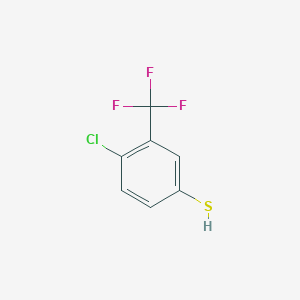

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)